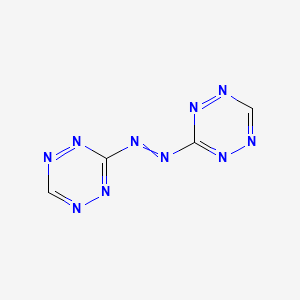

3,3'-Diazenediylbis(1,2,4,5-tetrazine)

Description

Significance of 1,2,4,5-Tetrazines in Contemporary Chemistry

1,2,4,5-tetrazines, often referred to as s-tetrazines, are six-membered aromatic rings containing four nitrogen atoms. This high nitrogen content imparts a set of remarkable characteristics that have positioned them at the forefront of various chemical disciplines. mdpi.com Their electron-deficient nature makes them exceptionally reactive in inverse electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal chemistry. nih.govnih.gov This "click" reaction is noted for its extremely fast kinetics and high specificity, allowing for the precise labeling and tracking of biomolecules in complex biological environments without interfering with native processes. nih.gov

Beyond bioorthogonal applications, 1,2,4,5-tetrazine (B1199680) derivatives are extensively researched as high-energy density materials (HEDMs). mdpi.comresearchgate.net The large number of nitrogen-nitrogen and carbon-nitrogen bonds results in high positive heats of formation, releasing significant energy upon decomposition. researchgate.netresearchgate.net Many energetic compounds based on this scaffold exhibit a desirable combination of high thermal stability and insensitivity to mechanical stimuli like impact and friction. mdpi.comresearchgate.net Furthermore, the unique electronic properties of the tetrazine ring have led to its use in the development of functional materials such as organic light-emitting diodes (OLEDs) and molecular sensors. nih.gov

Overview of High-Nitrogen Heterocycles and Their Research Trajectory

High-nitrogen heterocycles are a class of organic compounds characterized by rings containing a significant proportion of nitrogen atoms. The research into these molecules has gained considerable momentum in recent decades, primarily motivated by the development of advanced energetic materials. mdpi.comresearchgate.net Compounds rich in nitrogen tend to have high heats of formation because the thermodynamic stability of gaseous dinitrogen (N₂) provides a powerful driving force for decomposition, releasing large amounts of energy. researchgate.net

The trajectory of research has moved from simple nitroaromatics towards complex heterocyclic systems that offer a better balance of energy density, stability, and safety. The 1,2,4,5-tetrazine family is of particular interest due to the inherent stability of the aromatic ring combined with its high nitrogen content (68.3% by mass in the unsubstituted ring). nih.gov This has led to the synthesis of a wide array of tetrazine-based materials, from simple substituted rings to complex fused and linked systems, each tailored for specific performance characteristics. nih.govnih.gov

Unique Structural Features and Electronic Characteristics of 1,2,4,5-Tetrazines

The 1,2,4,5-tetrazine molecule is a planar, aromatic system. Its structure is characterized by a high degree of symmetry and electron deficiency due to the presence of four electronegative nitrogen atoms in the ring. This electron-poor nature is central to its chemical reactivity, particularly in iEDDA reactions where it acts as a potent diene. nih.gov

The electronic properties of 1,2,4,5-tetrazines are notable. They possess a very low-lying lowest unoccupied molecular orbital (LUMO), which facilitates their reactions with electron-rich dienophiles. nih.gov This low LUMO energy is also responsible for their characteristic intense color, typically red or violet, arising from n→π* electronic transitions. The stability and reactivity of the tetrazine ring can be finely tuned by the introduction of substituents at the 3- and 6-positions. Electron-withdrawing groups enhance the electron-deficient character, increasing reactivity in cycloaddition reactions, while electron-donating groups can increase stability. nih.gov

Table 1: Physicochemical Properties of Unsubstituted 1,2,4,5-Tetrazine

| Property | Value |

|---|---|

| Molecular Formula | C₂H₂N₄ |

| Molecular Weight | 82.06 g/mol |

| Appearance | Red crystals |

| CAS Number | 290-96-0 |

| InChIKey | HTJMXYRLEDBSLT-UHFFFAOYSA-N |

Data sourced from PubChem CID 9263. nih.gov

The Position of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) as a Prototypical Azo-bis(tetrazine) System

The compound 3,3'-Diazenediylbis(1,2,4,5-tetrazine), also known as 3,3'-azobis(1,2,4,5-tetrazine), represents a theoretically fundamental structure linking two electron-deficient tetrazine rings via an azo (-N=N-) group. This linkage creates a highly nitrogen-rich, conjugated system with a nitrogen content of 84.8%. While this parent compound is a key conceptual molecule, its synthesis and isolation have proven challenging, likely due to inherent instability.

The practical exploration of this system has been achieved through its derivatives. A landmark achievement in this area was the synthesis and characterization of 3,3'-azobis(6-amino-1,2,4,5-tetrazine) (DAAT). researchgate.netdntb.gov.ua This compound was reported as the first synthesized azo-1,2,4,5-tetrazine and serves as the primary experimental model for the prototypical system. researchgate.net The introduction of amino groups at the 6- and 6'-positions significantly stabilizes the molecule.

DAAT is a high-nitrogen (76.4% by mass) energetic material with a remarkable combination of properties. researchgate.netnist.gov It possesses a very high positive heat of formation, indicating a large energy content, yet it exhibits considerable thermal stability (decomposition peak at 254.6°C) and insensitivity to impact and friction. researchgate.netresearchgate.net These characteristics underscore the potential of the azo-bis(tetrazine) framework for creating advanced energetic materials. researchgate.netresearchgate.net The study of DAAT and its N-oxide derivatives provides crucial insights into the energetic potential and stability of the parent 3,3'-Diazenediylbis(1,2,4,5-tetrazine) structure, solidifying its position as a foundational, albeit experimentally elusive, prototype in the chemistry of high-nitrogen azo-linked heterocycles. researchgate.net

Table 2: Properties of 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT)

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄N₁₂ |

| Molecular Weight | 220.16 g/mol |

| CAS Number | 303749-95-3 |

| Thermal Decomposition | >250 °C |

| Key Feature | High-nitrogen, thermally stable energetic material |

Data sourced from NIST WebBook and other research articles. researchgate.netnist.gov

Structure

3D Structure

Properties

CAS No. |

436849-10-4 |

|---|---|

Molecular Formula |

C4H2N10 |

Molecular Weight |

190.13 g/mol |

IUPAC Name |

bis(1,2,4,5-tetrazin-3-yl)diazene |

InChI |

InChI=1S/C4H2N10/c1-5-9-3(10-6-1)13-14-4-11-7-2-8-12-4/h1-2H |

InChI Key |

FYZJOQJLQFQCTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(N=N1)N=NC2=NN=CN=N2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 3,3 Diazenediylbis 1,2,4,5 Tetrazine Analogs

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of novel compounds. For analogs of 3,3'-Diazenediylbis(1,2,4,5-tetrazine), a combination of infrared (IR), nuclear magnetic resonance (NMR), UV-Visible (UV-Vis), and mass spectrometry (MS) provides unambiguous evidence for their synthesized structures. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Frequency Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into the presence of specific functional groups. In the analysis of 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT), the IR spectrum displays characteristic absorption bands that correspond to its key structural features. The vibrations associated with the amino (-NH₂) groups and the heterocyclic tetrazine ring are particularly significant for structural confirmation. nsf.govmdpi.com

Key vibrational frequencies observed in amino-tetrazine analogs are indicative of N-H stretching, C=N stretching within the tetrazine ring, and N=N stretching of the azo bridge. The presence of strong bands in the range of 3188–3422 cm⁻¹ typically corresponds to the stretching vibrations of the amino groups. nsf.govmdpi.com

Table 1: Characteristic IR Absorption Bands for Amino-Tetrazine Analogs

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch (Amino Group) | 3188 - 3422 | Confirms the presence of -NH₂ substituents. mdpi.com |

| C=N Stretch (Tetrazine Ring) | ~1668 | Indicates the heterocyclic ring structure. mdpi.com |

| N=N Stretch (Azo Bridge) | ~1487 | Confirms the diazenediyl linkage between the two tetrazine rings. acs.org |

| Ring Vibrations | 1300 - 1500 | Characteristic fingerprint region for the tetrazine ring system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For derivatives like DAAT, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular structure. researchgate.netacs.org

In the ¹H NMR spectrum of DAAT, the primary signal of interest is that of the amino protons. The chemical shift of these protons can be influenced by the solvent and concentration. nih.gov The absence of other proton signals confirms the core structure, which lacks C-H bonds.

The ¹³C NMR spectrum is more informative for the core structure, revealing the chemical environments of the carbon atoms within the tetrazine rings. Due to the symmetry of the DAAT molecule, a simplified spectrum is expected. The key signals are those corresponding to the carbon atoms of the tetrazine rings, which are significantly influenced by the high number of adjacent nitrogen atoms. mdpi.com For instance, in related azo-bridged triazoles, ¹³C NMR signals for the ring carbons are observed in the range of 165-171 ppm. nsf.gov

Table 2: Representative NMR Data for Azo-Bridged Azole Analogs

| Nucleus | Compound Class | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H | Amino-substituted azoles | Variable (e.g., ~7.0 - 9.8) | -NH₂ Protons (broad signal). nsf.gov |

| ¹³C | Azo-bridged triazoles/tetrazines | ~165 - 171 | Heterocyclic Ring Carbons. nsf.gov |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like 3,3'-Diazenediylbis(1,2,4,5-tetrazine) analogs. The 1,2,4,5-tetrazine (B1199680) ring is a well-known chromophore, responsible for the intense color of these compounds. mdpi.com

Tetrazine derivatives typically exhibit two characteristic absorption bands:

A very intense band in the UV region (around 290-300 nm), which is assigned to a π→π* electronic transition. mdpi.com

A much weaker band in the visible region (around 550 nm), which is attributed to an n→π* transition. This transition is responsible for the characteristic red-to-violet color of tetrazines. mdpi.com

The position and intensity of these bands can be influenced by the substituents on the tetrazine rings and the solvent used, a phenomenon known as solvatochromism. beilstein-journals.org

Table 3: Typical Electronic Transitions in 1,2,4,5-Tetrazine Analogs

| Transition | Typical Wavelength (λmax) | Region | Relative Intensity |

|---|---|---|---|

| π→π | ~290 - 300 nm | UV | Strong |

| n→π | ~550 nm | Visible | Weak |

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound, thereby confirming its elemental composition. For nitrogen-rich compounds like DAAT (C₄H₄N₁₂), high-resolution mass spectrometry (HRMS) can provide a precise mass measurement that validates the molecular formula. acs.orgsapub.org

The calculated molecular weight for 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) is 220.1550 g/mol . nist.gov Mass spectrometry results are used to confirm this value. The fragmentation pattern observed in the mass spectrum can also offer additional structural proof by showing the loss of specific fragments from the parent molecule. sapub.org

Crystallographic Studies for Solid-State Architecture

While spectroscopic methods confirm molecular structure, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction has been successfully employed to determine the solid-state structure of an analog, specifically the bis(DMSO)solvate of 3,3'-Azobis(6-amino-1,2,4,5-tetrazine). wiley-vch.de The analysis revealed detailed information about its molecular conformation and crystal packing.

The study showed that the DAAT molecule is essentially coplanar. In the crystal lattice, these planar molecules arrange into sheets. These sheets are further organized into a three-dimensional assembly where they stack with a shear offset, forming inclined stacks. The DMSO solvent molecules are situated between these stacks, linking them together through hydrogen bonds. wiley-vch.de

Table 4: Crystallographic Data for 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) bis(DMSO) Solvate wiley-vch.de

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₆N₁₂O₂S₂ |

| Formula Weight | 376.45 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3757(4) |

| b (Å) | 9.1971(10) |

| c (Å) | 9.3683(8) |

| α (°) | 67.564(7) |

| β (°) | 75.634(7) |

| γ (°) | 76.442(7) |

| Volume (ų) | 409.65(6) |

| Z | 1 |

| Density (calculated) (Mg/m³) | 1.526 |

This detailed structural information is invaluable for understanding the physical properties of the material and for designing new molecules with tailored solid-state architectures.

Analysis of Intermolecular Interactions via Hirshfeld Surface and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts emerges.

For analogs of 3,3'-Diazenediylbis(1,2,4,5-tetrazine), the Hirshfeld surface is expected to be dominated by N···H, N···N, and H···H contacts, which are characteristic of nitrogen-rich heterocyclic compounds. The dnorm map would reveal red spots indicating close contacts, which are regions of strong intermolecular interactions, such as hydrogen bonds. In the absence of strong hydrogen bond donors, weaker C-H···N interactions and van der Waals forces would be the primary contributors to the crystal packing.

Complementary to the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular interactions. These plots are a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The distribution and shape of the points on the plot are characteristic of specific types of interactions.

For a hypothetical analysis of a 3,3'-Diazenediylbis(1,2,4,5-tetrazine) analog, the 2D fingerprint plot would likely exhibit the following features:

H···H interactions: A large, diffuse region in the center of the plot, indicating the high prevalence of these contacts on the molecular surface.

N···H/H···N interactions: Sharp, distinct "wings" or "spikes" on the plot, characteristic of hydrogen bonding or close dipole-dipole interactions. The length of these spikes would be indicative of the strength of the interaction.

N···N interactions: These would appear at shorter de and di values, representing close contacts between the nitrogen atoms of adjacent tetrazine rings.

Table 1: Expected Contributions of Intermolecular Contacts for 3,3'-Diazenediylbis(1,2,4,5-tetrazine) Analogs from Hirshfeld Surface Analysis

| Interaction Type | Expected Percentage Contribution | Key Features in 2D Fingerprint Plot |

| H···H | High | Large, diffuse central region |

| N···H/H···N | Moderate to High | Sharp, distinct spikes |

| N···N | Moderate | Points at short de and di |

| C···H/H···C | Low to Moderate | Wing-like features |

| C···N/N···C | Low | Scattered points |

Advanced Characterization of Electronic Structures

The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and energetic performance. Computational methods, particularly density functional theory (DFT), are instrumental in elucidating these properties.

DFT calculations can provide highly accurate optimized molecular geometries, including bond lengths and angles. For 3,3'-Diazenediylbis(1,2,4,5-tetrazine) and its derivatives, the geometry of the tetrazine rings and the azo bridge are of particular interest. The planarity of the molecule and the torsion angles between the rings and the azo group influence the molecular packing and, consequently, the density and stability of the material.

A systematic study of 3,3'-azobis-1,2,4,5-tetrazine derivatives using DFT has provided insights into their geometric parameters researchgate.net. The bond lengths within the tetrazine ring are consistent with its aromatic character. The C-N bonds are typically around 1.34 Å, while the N-N bonds are slightly shorter, around 1.32 Å. The C-C bond connecting the tetrazine ring to the azo bridge is approximately 1.45 Å. The N=N bond of the azo group is typically around 1.25 Å.

Bond order analysis, often performed using methods like the Mayer bond order, quantifies the number of chemical bonds between two atoms. This analysis can reveal the extent of electron delocalization and the strength of the chemical bonds. For the tetrazine ring, the bond orders would reflect the aromatic nature of the heterocycle. The bond order of the N=N double bond in the azo bridge is expected to be close to 2, while the C-N bonds in the tetrazine ring would have bond orders intermediate between a single and a double bond.

Table 2: Calculated Geometric Parameters and Bond Orders for a Representative 3,3'-Diazenediylbis(1,2,4,5-tetrazine) Analog (DFT B3LYP/6-31G )**

| Bond | Bond Length (Å) | Mayer Bond Order |

| N=N (azo) | 1.25 | ~1.9 |

| C-N (ring) | 1.34 | ~1.4 |

| N-N (ring) | 1.32 | ~1.3 |

| C-C (bridge) | 1.45 | ~1.1 |

Electrostatic Potential (ESP) Mapping

The molecular electrostatic potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The ESP is mapped onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, nucleophilic), while blue indicates regions of positive potential (electron-poor, electrophilic).

For 3,3'-Diazenediylbis(1,2,4,5-tetrazine) and its analogs, the ESP map is expected to show significant negative potential around the nitrogen atoms of the tetrazine rings and the azo bridge, reflecting their high electronegativity and the presence of lone pairs of electrons. These regions are susceptible to electrophilic attack. Conversely, the carbon and hydrogen atoms would exhibit positive or near-neutral potential.

The distribution of the ESP is crucial for understanding the intermolecular interactions that govern the crystal packing. The electrostatic interactions between the positive and negative regions of adjacent molecules play a significant role in the stability and sensitivity of energetic materials. For instance, a molecule with large regions of both positive and negative potential can lead to strong intermolecular electrostatic interactions, which can increase the density and thermal stability of the material.

In a study of 3,3'-azobis-1,2,4,5-tetrazine derivatives, it was found that the introduction of electron-withdrawing groups (e.g., -NO2) increases the positive potential on the molecule, while electron-donating groups (e.g., -NH2) enhance the negative potential researchgate.net. This modulation of the ESP can be used to tune the energetic properties and sensitivity of these compounds.

Computational Chemistry and Theoretical Investigations of 3,3 Diazenediylbis 1,2,4,5 Tetrazine and Its Derivatives

Mechanistic Studies through Computational Modeling

Computational Treatment of Solvent Effects on Reaction Mechanisms

In the theoretical investigation of chemical reactions, the surrounding solvent can play a crucial role in influencing reaction rates and even altering reaction mechanisms. wikipedia.orgresearchgate.net Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can stabilize charged species or polar transition states. nih.gov For instance, in reactions involving tetrazines, a polarized transition state can be stabilized by the solvent, leading to a lower energy barrier. nih.gov The choice of solvent polarity can significantly impact reaction rates; an increase in solvent polarity may accelerate reactions where charge is developed in the activated complex or decrease rates where charge is diminished compared to the reactants. wikipedia.org

Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. This method is more computationally intensive but allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled directly. This level of detail is critical when the solvent is an active participant in the reaction mechanism. For example, computational studies on the reactions of 1,2,4,5-tetrazines with enamines have shown that a solvent like hexafluoroisopropanol (HFIP) is not merely a medium but an active participant. nih.govnih.gov Density Functional Theory (DFT) calculations revealed that the participation of an HFIP molecule is crucial for the observed N1/N4 cycloaddition selectivity over the more common C3/C6 pathway by favoring the initial C-N bond formation. nih.gov This demonstrates how computational treatment of the solvent can uncover novel reaction pathways and explain unexpected experimental outcomes. nih.govnih.gov The inclusion of a solvent model can lower the activation barriers for reactions involving tetrazine derivatives, with the degree of stabilization depending on the specific substituent and its accessibility to the solvent molecules. nih.gov

Theoretical Prediction of Energetic Properties for High-Nitrogen Compounds

High-nitrogen compounds, including derivatives of 1,2,4,5-tetrazine (B1199680), are of significant interest as high-energy density materials (HEDMs). mdpi.comfao.org A key advantage of these materials is that their energy content derives from their high positive heats of formation associated with the large number of nitrogen-nitrogen bonds, releasing substantial energy upon decomposition to the highly stable dinitrogen (N₂) molecule. dtic.mil Computational methods are invaluable for predicting the energetic properties of these compounds, providing a safe and efficient way to screen potential candidates before attempting their synthesis. nih.govresearchgate.net

The heat of formation (HOF) is a fundamental thermochemical property that indicates the energy content of a molecule. ias.ac.in For high-nitrogen compounds, a high positive HOF is a primary indicator of energetic performance. ias.ac.in A common and reliable computational method for calculating HOF is through the use of isodesmic reactions. nih.gov This approach involves designing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the total energies of all species in the isodesmic reaction (typically using DFT methods like B3LYP with a suitable basis set such as 6-311++G**), the HOF of the target molecule can be accurately determined by leveraging the known experimental HOFs of the other molecules in the reaction. ias.ac.inrsc.org This method effectively cancels out systematic errors in the computational calculations.

Table 1: Calculated Heats of Formation (HOF) for Representative Tetrazine-Based Energetic Compounds

| Compound | Method | Calculated HOF (kJ/mol) |

|---|---|---|

| HTATz (3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine) | Experimental/Calculated | 623 |

| HTATz·N₂H₄ | Experimental/Calculated | 669 |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | Calculated | - |

Beyond the heat of formation, key performance indicators for energetic materials include detonation velocity (D) and detonation pressure (P). These parameters quantify the speed of the detonation wave and the pressure it exerts, respectively. Computational chemistry allows for the prediction of these properties, often using empirical or semi-empirical relationships that rely on the calculated HOF, molecular density (ρ), and elemental composition. The density can be estimated from the calculated molecular volume.

Theoretical calculations using programs like Explo5 can provide reliable predictions for detonation parameters. nih.gov These calculations help in screening potential HEDMs, identifying candidates with performance comparable to or exceeding existing materials. researchgate.net For instance, many tetrazine-based energetic salts have been shown through calculation to have detonation velocities and pressures superior to that of TNT. nih.gov

Table 2: Predicted Detonation Properties of Selected Tetrazine-Based Energetic Compounds

| Compound | Calculated Detonation Velocity (D) (m/s) | Calculated Detonation Pressure (P) (GPa) |

|---|---|---|

| HTATz | 8,100 | - |

| HTATz·N₂H₄ | 8,500 | - |

| 6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one | 7,757 | 25.7 |

| Hydrazinium salt of 3-hydrazinyl-6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazine | 8,232 | 23.6 |

Note: This table presents calculated detonation properties for various high-nitrogen compounds containing the 1,2,4,5-tetrazine ring to provide context for the expected performance of this class of materials. Data sourced from references nih.govrsc.org.

The thermal stability of an energetic material is critical for its safe handling, storage, and application. Computational methods, particularly ab initio molecular dynamics (AIMD), are powerful tools for simulating the thermal decomposition of molecules at an atomistic level. rsc.org By simulating the molecule's dynamics at high temperatures, researchers can observe the initial bond-breaking events and subsequent reaction pathways that lead to the final decomposition products, primarily N₂. researchgate.net

For tetrazine derivatives, studies have identified several common initial decomposition steps, including the cleavage of N–N₂ bonds in azido (B1232118) groups, ring-opening of the tetrazine core, and isomerization. rsc.org The relative importance of these pathways can be assessed by calculating the activation energies for each step using DFT. The bond dissociation energy (BDE) of the weakest bond in the molecule is often used as a simple indicator of thermal stability. researchgate.net For many tetrazine-based compounds, the initial decomposition involves the homolysis of an N-N bond or cleavage of the tetrazine ring itself. rsc.orgresearchgate.net The decomposition of 3,3′-azobis(6-amino-1,2,4,5-tetrazine) (DAAT), a related compound, is known to be thermally stable up to high temperatures (>280°C), with a decomposition that is sensitive to pressure. researchgate.net

Aromaticity and Magnetic Properties

The 1,2,4,5-tetrazine ring is a six-membered aromatic heterocycle containing four nitrogen atoms. wikipedia.org Its aromaticity, however, is influenced by the high nitrogen content, which makes the ring electron-deficient. researchgate.net Despite the aromatic stabilization, the repulsion between the lone pairs of adjacent nitrogen atoms can destabilize the molecule. youtube.com Computational methods provide quantitative measures of aromaticity based on magnetic properties, offering deeper insight than simple electron-counting rules.

Aromaticity is characterized by the presence of a diatropic ring current when the molecule is placed in an external magnetic field. This induced current can be quantified computationally. Two prominent methods for this are Nucleus-Independent Chemical Shift (NICS) and the Gauge-Including Magnetically Induced Current (GIMIC) method. nih.govresearchgate.net

NICS calculations involve placing a "ghost" atom (a point in space without a nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates shielding, which is characteristic of a diatropic (aromatic) ring current, while a positive value indicates deshielding, characteristic of a paratropic (antiaromatic) ring current. researchgate.net

The GIMIC method provides a more detailed picture by calculating the pathways and strengths of the magnetically induced currents throughout the molecule. researchgate.net This allows for a visual and quantitative assessment of electron delocalization. researchgate.net Studies on related polycyclic systems have shown that molecules can exhibit complex magnetic properties, such as having a paratropic ("antiaromatic") current in an inner ring and a diatropic ("aromatic") current in an outer macrocycle. nih.govresearchgate.net For the 1,2,4,5-tetrazine ring within 3,3'-Diazenediylbis(1,2,4,5-tetrazine), these methods would be used to quantify the degree of aromaticity and understand the electronic structure that contributes to its properties as an energetic material.

Analysis of Magnetically Induced Current Densities

Computational analysis of magnetically induced current densities serves as a powerful tool for elucidating the electronic structure and aromatic character of heterocyclic compounds, including the 1,2,4,5-tetrazine system, which is the core of 3,3'-Diazenediylbis(1,2,4,5-tetrazine). While specific studies on the magnetically induced current densities of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) are not extensively detailed in available literature, the principles and findings from investigations into simpler tetrazine derivatives provide significant insights into the expected magnetic properties of this more complex molecule.

These theoretical investigations are typically performed using density functional theory (DFT). nih.gov An external magnetic field applied perpendicular to the molecular ring induces a diatropic ring current in aromatic systems, a characteristic feature that can be quantified and visualized. nih.gov The strength of this current is a direct measure of the molecule's aromaticity.

Studies on tetrazine isomers, such as 1,2,3,5-tetrazine (B1252110), have shown that these molecules are aromatic, sustaining a net diatropic ring current when exposed to an external magnetic field. nih.gov The behavior of the magnetic responses in these systems is comparable to that of benzene, the archetypal aromatic molecule. nih.gov However, the degree of aromaticity in tetrazines can be influenced by the number and position of nitrogen atoms in the ring. nih.gov For instance, some calculation methods suggest that tetrazines are less aromatic than triazines. nih.gov

The introduction of substituents to the tetrazine ring has a notable effect on the magnetically induced current densities. For example, computational analyses of 4,6-disubstituted 1,2,3,5-tetrazine derivatives have demonstrated that alkyl substitutions can lead to a reduction in the ring-current strength by 1–2 nA T⁻¹. nih.gov This indicates a decrease in the aromatic character of the tetrazine ring upon substitution. nih.govresearchgate.net The nature of the substituent, whether electron-donating or electron-withdrawing, is a critical factor in modulating the electronic delocalization and, consequently, the magnetic properties of the tetrazine core. nih.govrsc.org

The aromatic character as determined by magnetically induced current densities often correlates well with other magnetic criteria for aromaticity, such as certain Nucleus-Independent Chemical Shift (NICS) values, like NICSπzz(0). researchgate.net These computational tools provide a detailed picture of electron delocalization and are essential for understanding the reactivity and stability of high-nitrogen compounds like 3,3'-Diazenediylbis(1,2,4,5-tetrazine) and its derivatives.

Advanced Applications in Materials Science and Chemical Biology

High Energy Density Materials (HEDMs) Research

High Energy Density Materials (HEDMs) are substances that release large amounts of energy upon decomposition. Research in this area is focused on developing new materials that offer superior performance, enhanced stability, and improved safety profiles compared to traditional energetic compounds like RDX and HMX. science.govrsc.org Nitrogen-rich compounds, especially those based on the 1,2,4,5-tetrazine (B1199680) ring, are at the forefront of this research due to their unique chemical properties. mdpi.comresearchgate.net

Role of High Nitrogen Content in Enhancing Energetic Performance

The energetic performance of a material is intrinsically linked to its chemical composition and structure. High nitrogen content is a key characteristic sought in the design of advanced HEDMs for several reasons. science.govrsc.org The primary advantage lies in the thermodynamics of nitrogen-nitrogen bonds. The decomposition of compounds containing numerous N-N single and N=N double bonds into the highly stable dinitrogen molecule (N₂), with its strong N≡N triple bond, is accompanied by a massive release of energy. dtic.mil This results in a large, positive heat of formation for the parent compound, which is a critical factor for high energetic output. rsc.orgfrontiersin.org

Furthermore, the decomposition of high-nitrogen materials yields large volumes of gaseous nitrogen, a key contributor to the propulsive and explosive power of the material. science.gov These nitrogen-rich compounds are often referred to as "green" energetic materials because their primary decomposition product, N₂ gas, is environmentally benign. rsc.orgnih.gov

3,3'-Diazenediylbis(1,2,4,5-tetrazine) (DAAT) as a Novel High-Nitrogen Energetic Material

3,3′-Azobis(6-amino-1,2,4,5-tetrazine), or DAAT, is a prime example of a modern high-nitrogen energetic material. nih.govresearchgate.net This molecule is distinguished by its remarkably high nitrogen content and dense molecular structure. researchgate.net These properties position DAAT as a promising candidate for advanced propellant and explosive formulations. nih.govresearchgate.net

The synthesis of DAAT has been reported, and its characteristics make it a subject of significant interest in HEDM research. nih.govresearchgate.net One of the key attributes of DAAT is its exceptionally high heat of formation, which directly correlates with its energetic potential. researchgate.net Its molecular structure, featuring two interconnected tetrazine rings, contributes to a high density, another crucial parameter for powerful energetic materials. researchgate.net

| Property | Value/Description | Reference |

| Compound Name | 3,3′-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT) | nih.govresearchgate.net |

| Key Features | Very high heat of formation, high density | researchgate.net |

| Potential Applications | Propellants, Explosives | nih.govresearchgate.net |

| Thermal Stability | Decomposes in the range of 230-250 °C | nih.govresearchgate.net |

Design and Synthesis of Insensitive Explosives and Propellants Based on Tetrazine Scaffolds

A major challenge in HEDM research is balancing high energy output with low sensitivity to external stimuli like impact, friction, and electrostatic discharge. rsc.orgrsc.org The 1,2,4,5-tetrazine ring serves as an excellent foundational structure (scaffold) for designing such materials, as it inherently provides high density, good thermal stability, and remarkable insensitivity. mdpi.comresearchgate.netresearchgate.net

The design strategy involves chemically modifying the tetrazine ring by introducing various functional groups. This allows for the fine-tuning of the material's properties. For instance, the introduction of nitro groups (–NO₂) can significantly enhance detonation performance. acs.org By combining the stable tetrazine ring with other energetic heterocyclic structures, such as triazoles, researchers have successfully synthesized novel explosives with both high performance and low sensitivity. rsc.orgresearchgate.net An example is 3-nitro- researchgate.netrsc.orgfrontiersin.orgtriazolo[4,3-b]1,2,4,5-tetrazin-6-amine (TTNA), which exhibits favorable thermal stability and low impact sensitivity. rsc.orgbit.edu.cn The synthesis of these complex molecules often begins with the construction of the tetrazine ring from acyclic precursors, followed by a series of derivatization reactions. mdpi.com

Analysis of Thermal Stability and Combustion Behavior of Tetrazine-Based HEDMs

Thermal stability is a critical parameter for the safe handling, storage, and application of energetic materials. Tetrazine-based compounds are generally known for their good thermal stability. mdpi.comresearchgate.net Studies have shown that the decomposition temperature is often dictated more by the nature of the substituents attached to the tetrazine ring than by the ring itself. researchgate.net For DAAT, thermolysis studies indicate thermal stability up to a temperature range of 230-250°C. nih.govresearchgate.net

The combustion of tetrazine derivatives is also a key area of study. Many of these compounds have low volatility and high burning surface temperatures, which leads to a condensed-phase combustion mechanism. researchgate.net A common feature of tetrazine-based HEDMs is a low oxygen content. This can result in the formation of high-enthalpy species among the combustion products, which prevents the full release of the energy stored in the material unless an external oxidizer is included in the formulation. researchgate.net

| Compound | Decomposition/Stability Metric | Combustion Characteristic | Reference |

| DAAT | Stable up to 230-250 °C | Gaseous products include NH₂CN/NH₃ and HCN | nih.govresearchgate.net |

| General Tetrazines | Stability often determined by substituent | Condensed-phase combustion mechanism | researchgate.net |

| TTNA | Td (Decomposition Temp) = 213 °C | N/A | rsc.orgbit.edu.cn |

Potential for Gas-Generating Formulations

The ability of high-nitrogen compounds to produce large volumes of nitrogen gas upon decomposition makes them highly suitable for gas-generating applications. science.gov These formulations are used in a variety of systems, including automotive airbag inflators and fire suppression systems. nih.govgoogle.comgoogle.com

Tetrazine-based materials show significant promise in this area. Their high nitrogen content and thermal decomposition characteristics can be tailored to produce a rapid and controlled release of gas. Research on related compounds has demonstrated this potential; for example, one energetic material based on a tetrazine-bis-triazole structure was calculated to generate 1225 liters of gas per kilogram when combined with an oxidant. nih.gov This high gas yield makes such materials excellent candidates for the development of next-generation solid-state gas generators. nih.gov

Bioorthogonal Chemistry and Bioconjugation Applications

Beyond materials science, the 1,2,4,5-tetrazine scaffold has become an indispensable tool in chemical biology, particularly in the field of bioorthogonal chemistry. nih.govrsc.org This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. frontiersin.orgacs.org

The cornerstone of tetrazine's utility in this domain is the inverse electron demand Diels-Alder (IEDDA) reaction. frontiersin.orgacs.org This reaction occurs between a tetrazine and a strained dienophile (such as a trans-cyclooctene (B1233481) or norbornene), and it is characterized by exceptionally fast reaction rates and high selectivity. nih.govsemanticscholar.org These features allow for the precise labeling and tracking of biomolecules, such as proteins, glycans, and nucleic acids, in their natural environment, even at very low concentrations. frontiersin.orgnih.gov

Applications of tetrazine bioorthogonal chemistry are vast and rapidly expanding. They include:

Live-Cell Imaging: Creating "turn-on" fluorescent probes that light up only after reacting with their target, enabling no-wash imaging of cellular processes. nih.gov

Bioconjugation: Site-specifically modifying proteins and other biomolecules to study their function and dynamics. frontiersin.org

Pretargeted Imaging: In medical diagnostics, particularly for positron emission tomography (PET), a tetrazine-modified probe can be used to seek out a pre-labeled target in the body. frontiersin.org

Drug Delivery: Designing prodrugs that are activated at a specific site in the body through a tetrazine-mediated reaction. nih.gov

The continuous development of new tetrazine derivatives with tailored properties is aimed at further enhancing the scope and efficiency of these powerful biological tools. nih.govrsc.org

Development of Tetrazine Ligation in Biological Systems

Tetrazine ligation, a bioorthogonal reaction, has become an invaluable tool in chemical biology for its rapid kinetics and high specificity. frontiersin.orgnih.gov This reaction typically involves an inverse electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO). acs.orgresearchgate.net The reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with native biological processes. frontiersin.orgnih.gov

The development of tetrazine ligation has enabled researchers to label and track biomolecules in living systems with high precision. frontiersin.org While specific applications of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) in this context are not yet reported, the general principles of tetrazine ligation suggest its potential as a bivalent or multivalent linker for crosslinking biomolecules or assembling complex biological architectures. The presence of two tetrazine rings could offer unique advantages in terms of reaction stoichiometry and the spatial arrangement of conjugated molecules.

Key Features of Tetrazine Ligation:

| Feature | Description |

| Kinetics | Extremely fast reaction rates, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. nih.gov |

| Specificity | Highly selective for strained dienophiles, avoiding side reactions with native functional groups. nih.govnih.gov |

| Biocompatibility | The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts. unipd.it |

| Irreversibility | The reaction forms a stable covalent bond. nih.gov |

Engineering of Intrinsically Fluorescent Tetrazine Probes for Imaging

Many tetrazine derivatives possess intrinsic fluorescence, a property that has been harnessed for the development of "turn-on" fluorescent probes. nih.govsemanticscholar.org The fluorescence of these probes is often quenched in their native state but is significantly enhanced upon reaction with a dienophile. nih.gov This fluorogenic response provides a high signal-to-noise ratio, making them ideal for no-wash imaging applications in living cells. acs.orgnih.gov

The engineering of these probes involves tuning the electronic properties of the tetrazine core and the attached fluorophore. rsc.org While the intrinsic fluorescence of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) has not been characterized for imaging applications, its extended conjugation through the diazo bridge could lead to interesting photophysical properties, potentially shifting its fluorescence to longer wavelengths.

Design Strategies for Fluorogenic Tetrazine Probes:

| Strategy | Mechanism |

| Direct Conjugation | A fluorophore is directly attached to the tetrazine ring, leading to quenching through mechanisms like through-bond energy transfer (TBET). semanticscholar.org |

| π-System Extension | The tetrazine is incorporated into the π-conjugated system of a fluorophore, altering its electronic structure and quenching fluorescence until the tetrazine reacts. rsc.org |

Applications in Cellular Labeling and Live-Cell Imaging

The principles of tetrazine ligation and fluorogenic probes have been widely applied to cellular labeling and live-cell imaging. taylorfrancis.comacs.orgresearchgate.net Researchers can introduce a dienophile into a specific cellular component through metabolic labeling or genetic encoding, followed by the addition of a tetrazine-functionalized probe for visualization. researchgate.net This approach has been used to image a wide range of biomolecules, including proteins, glycans, and lipids. taylorfrancis.comnih.gov

The bivalent nature of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) could potentially be exploited for advanced cellular labeling applications, such as inducing protein dimerization or clustering to study cellular signaling pathways. Furthermore, its structure could be functionalized with two different probes to enable dual-color imaging or ratiometric sensing.

Examples of Tetrazine Applications in Cellular Imaging:

| Application | Description |

| Protein Labeling | Site-specific labeling of proteins tagged with a dienophile-containing unnatural amino acid. oregonstate.edu |

| Glycan Imaging | Visualization of glycans metabolically labeled with a dienophile-modified sugar. |

| Super-Resolution Microscopy | The high signal-to-noise ratio of fluorogenic tetrazine probes is advantageous for advanced imaging techniques. researchgate.netresearchgate.net |

Strategies for Peptide and Biomolecule Modification

Tetrazine chemistry offers a versatile platform for the modification of peptides and other biomolecules. nih.govacs.org Peptides can be functionalized with dienophiles at specific sites, allowing for their subsequent conjugation to tetrazine-containing molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) for improved pharmacokinetics. nih.govgoogle.com This strategy has been instrumental in the development of targeted therapeutics and diagnostics.

The structure of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) suggests its potential use as a stapling agent for peptides to constrain their conformation and enhance their biological activity and stability. acs.org The distance and rigidity imposed by the diazo-bis-tetrazine core could offer precise control over the peptide's secondary structure.

Photo- and Electroactive Materials

Design and Synthesis of Functionalized Tetrazines for Optoelectronic Devices

The electron-deficient nature of the tetrazine ring makes it an excellent building block for photo- and electroactive materials. researchgate.netresearchgate.net Functionalized tetrazines have been incorporated into organic semiconductors, where they can act as n-type materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The synthesis of these materials often involves the introduction of various aryl or heterocyclic substituents onto the tetrazine core to tune their electronic properties and solid-state packing. nih.govresearchgate.net

While the synthesis of functionalized derivatives of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) for optoelectronic applications has not been reported, its electron-withdrawing character and potential for extended π-conjugation make it an intriguing candidate for further investigation in this area.

Applications in Luminescent Elements and Photoelectric Conversion Elements

Tetrazine derivatives have been explored for their use in luminescent elements, such as organic light-emitting diodes (OLEDs), and in photoelectric conversion elements like solar cells. researchgate.netrsc.orgnih.gov Their luminescence properties can be tuned by modifying the substituents on the tetrazine ring, leading to emission across the visible spectrum. nih.gov In solar cells, the strong electron-accepting ability of tetrazines can facilitate charge separation and transport. dntb.gov.ua

The unique structure of 3,3'-Diazenediylbis(1,2,4,5-tetrazine) could lead to novel photophysical behaviors, such as aggregation-induced emission or thermally activated delayed fluorescence (TADF), which are highly desirable for efficient OLEDs. Further research into the synthesis of soluble and processable derivatives of this compound is needed to explore its potential in these applications.

Development of Photosensitive Oligomers and Polymers Incorporating Tetrazine Units

The integration of tetrazine units into oligomers and polymers has paved the way for the development of novel photosensitive materials. These materials leverage the unique electronic and photochemical properties of the tetrazine ring, which can be tailored through chemical modification. While research on photosensitive polymers containing the specific 3,3'-diazenediylbis(1,2,4,5-tetrazine) moiety is not extensively documented, the broader class of tetrazine-based polymers provides significant insights into this area.

A key strategy in designing photosensitive tetrazine-based polymers is the incorporation of photoactive groups alongside the tetrazine core. For instance, studies have explored the synthesis of conjugated polymers where tetrazine units are flanked by thiophene (B33073) rings. One such example is the palladium-catalyzed copolymerization of 3,6-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-1,2,4,5-tetrazine with a bithiophene monomer, resulting in an alternating tetrazine–quaterthiophene copolymer. researchgate.net This polymer, designated as PTz4T-2OD, exhibits an optical band gap of 1.8 eV and a deep HOMO energy level of -5.58 eV, indicating its potential for application in photo- and electroactive materials. researchgate.net

The development of such polymers is part of a broader trend in creating functionalized tetrazines for electronic devices, luminescent elements, and photoelectric conversion elements. rsc.org The versatility of tetrazine chemistry allows for the synthesis of various aryl(heteroaryl) and arylvinyl derivatives with tailored photoluminescent properties. rsc.org These advancements underscore the potential for creating a wide array of photosensitive oligomers and polymers by incorporating different tetrazine cores, including structures related to 3,3'-diazenediylbis(1,2,4,5-tetrazine).

Furthermore, "click chemistry," specifically the [3+2] cycloaddition, has been employed to synthesize energetic polymers containing the 1,2,4,5-tetrazine scaffold. nih.gov This approach involves the reaction of 3,6-bis-propargyloxy-1,2,4,5-tetrazine with azides, offering a pathway to incorporate the tetrazine ring into novel materials. nih.govrsc.org While the primary application of these specific polymers is in energetic materials, the synthetic methodology is versatile and could be adapted to create photosensitive polymers by selecting appropriate monomers.

Redox-Active Tetrazine-Containing Systems (e.g., Anolytes in Redox Flow Batteries)

Tetrazine derivatives are emerging as promising candidates for redox-active materials, particularly as anolytes in nonaqueous redox flow batteries (RFBs). rsc.org This interest stems from their ability to undergo reversible electrochemical reductions. researchgate.net Nonaqueous RFBs are a promising technology for large-scale energy storage, but their widespread adoption is contingent on the development of redox-active materials with high solubility, extreme potentials, and long-term cycling stability. rsc.org

While specific studies on 3,3'-diazenediylbis(1,2,4,5-tetrazine) as an anolyte were not found, research on symmetrically substituted s-tetrazines provides valuable insights into the potential of this class of compounds. A study on methyl, methoxy, and thiomethyl substituted s-tetrazines demonstrated their viability in RFBs. researchgate.net Among these, 3,6-dimethoxy-s-tetrazine was found to be highly soluble and capable of undergoing a reversible one-electron reduction to form a stable radical anion with a half-life greater than 1240 hours. rsc.org

Cyclic voltammetry studies of these s-tetrazine derivatives revealed chemically reversible reductions, with the ratio of cathodic to anodic peak currents being approximately one across various scan rates. researchgate.net This indicates good chemical stability of the redox species. The electrochemical reversibility was further confirmed by spectroelectrochemical studies. researchgate.net

When tested in a lab-scale symmetric flow cell at a concentration of 0.125 M, the 3,6-dimethoxy-s-tetrazine anolyte exhibited a relatively low capacity fade of 8% over 50 cycles (17 hours). rsc.org The long-term stability of these tetrazine derivatives was assessed through galvanostatic charge-discharge cycling, which monitored the discharge capacity over time. researchgate.net

The promising performance of these symmetric tetrazines suggests that other tetrazine-containing systems, potentially including derivatives of 3,3'-diazenediylbis(1,2,4,5-tetrazine), could be further explored for applications in nonaqueous redox flow batteries. rsc.org The key to their successful implementation lies in tailoring the substituents on the tetrazine ring to optimize solubility, redox potential, and cycling stability.

Table 1: Electrochemical Properties of Symmetric s-Tetrazine Derivatives

| Derivative | Substituent | Reversibility | Stability of Radical Anion |

| Tz-Me | Methyl | Chemically Reversible | Stable |

| Tz-OMe | Methoxy | Chemically Reversible | Highly Stable (t½ > 1240 h) |

| Tz-SMe | Thiomethyl | Chemically Reversible | Stable |

Coordination Chemistry and Metal Complexes

Ligand Properties of Tetrazine Derivatives Towards Metal Ions

The 1,2,4,5-tetrazine ring serves as a versatile platform for designing ligands for metal ions due to its electron-accepting character and the ability to be functionalized at the 3 and 6 positions. rsc.org This allows for the creation of both symmetric ditopic and non-symmetric monotopic ligands. rsc.org While the specific ligand properties of 3,3'-diazenediylbis(1,2,4,5-tetrazine) are not detailed in the available literature, the extensive research on other symmetric tetrazine-based ligands provides a strong foundation for understanding their coordination behavior.

Symmetric tetrazine ligands, such as 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz), have been widely studied. rsc.org These ligands can coordinate to metal ions through the nitrogen atoms of the pyridyl groups and potentially the nitrogen atoms of the tetrazine ring, acting as bridging ligands to form polynuclear complexes or metal-organic frameworks (MOFs). rsc.org The tetrazine ring itself is a poor σ-donor but a good π-acceptor, which influences the electronic properties of the resulting metal complexes. semanticscholar.org

The introduction of different coordinating groups at the 3 and 6 positions of the tetrazine ring allows for the tuning of the ligand's properties. For example, ligands incorporating pyrimidyl, pyrazinyl, or picolylamine moieties have been synthesized and their coordination chemistry explored. rsc.org The electron-withdrawing nature of the tetrazine core can also influence the acidity of attached functional groups, as seen in monopicolylamine-TTZ-Cl, where deprotonation of the amine leads to a negatively charged ligand. rsc.org

The redox activity of the tetrazine ring adds another dimension to its ligand properties. The ability of the tetrazine moiety to be reduced to a stable radical anion can lead to interesting magnetic and electronic properties in the corresponding metal complexes. researchgate.net This has been particularly notable in the development of magnetic compounds where the reduced tetrazine bridge enhances the magnetic coupling between metal centers. rsc.org

Synthesis and Structural Characterization of Tetrazine-Metal Complexes

The synthesis of metal complexes with tetrazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of either mononuclear or polynuclear species. rsc.org

As a representative example, the synthesis of gold(III) complexes with 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz) has been reported. researchgate.net The reaction of dptz with AuCl₃·3H₂O can lead to the formation of complexes with varying stoichiometries. The resulting complexes can be characterized by a range of analytical techniques, including elemental analysis, conductivity measurements, and spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. researchgate.net

In addition to discrete molecular complexes, tetrazine-based ligands have been successfully employed in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials exhibit a range of interesting properties, including porosity and magnetic ordering, which are dependent on the nature of the metal ion and the tetrazine ligand. rsc.org The ability to functionalize the tetrazine ring provides a high degree of control over the structure and function of these extended networks.

Conclusions and Future Research Directions

Synthesis of Key Achievements and Current Understanding of 3,3'-Diazenediylbis(1,2,4,5-tetrazine)

Current understanding of these compounds is largely centered on their exceptional energetic properties. researchgate.net DAAT is recognized as a high-nitrogen energetic material with a remarkable combination of high thermal stability and insensitivity to friction and impact. researchgate.net It exhibits a high heat of formation and decomposes at relatively high temperatures (above 250°C), releasing one of the highest heats of decomposition ever measured by Differential Scanning Calorimetry (DSC). researchgate.netresearchgate.net Theoretical calculations have supported these findings, indicating that formulations based on DAAT could yield high-energy and insensitive explosive performances. researchgate.net The parent compound is noted as potentially the most dense C,H,N molecule known, making it a strong candidate for propellant and explosive applications. researchgate.net

Table 1: Key Properties of 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) (DAAT)

| Property | Value / Description | Reference |

|---|---|---|

| Common Name | DAAT | researchgate.net |

| Chemical Name | 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) | researchgate.netresearchgate.net |

| Key Feature | First azo-1,2,4,5-tetrazine synthesized | researchgate.net |

| Thermal Stability | Stable up to 283°C; Decomposes >250°C | researchgate.netresearchgate.net |

| Heat of Decomposition | 1974.33 J·g⁻¹ (higher than HMX) | researchgate.net |

| Sensitivity | Insensitive to friction and impact | researchgate.net |

| Potential Applications | High-energy, insensitive explosives and propellants | researchgate.netresearchgate.net |

Unresolved Challenges and Emerging Research Avenues in Azo-bis(tetrazine) Chemistry

Another major challenge lies in the inherent trade-off between energetic performance and mechanical sensitivity. While DAAT has shown promising insensitivity, the broader goal for high-nitrogen materials is to maximize energy output while maintaining or improving stability. nih.gov This requires a deeper understanding of the structure-property relationships within the azo-bis(tetrazine) family. Fine-tuning the energetic properties by introducing different functional groups onto the tetrazine rings is a key area of research, but predicting the exact effect of these substitutions on both performance and stability remains a complex task. nih.gov

Emerging research avenues are aimed at addressing these challenges. There is a strong push towards the development of "green" energetic materials, focusing on compounds that have low toxicity and are environmentally benign, both in their synthesis and application. nih.gov Furthermore, the exploration of novel synthetic pathways, potentially utilizing more sustainable reagents and catalysts, is an active area of investigation. nih.gov Research into asymmetrically substituted azo-bis(tetrazines) is also gaining traction, as these compounds could offer a more nuanced control over properties compared to their symmetrical counterparts. nih.gov

Interdisciplinary Research Directions and Potential for Novel Applications

The unique electronic properties of the tetrazine ring open up a wide range of interdisciplinary research directions for azo-bis(tetrazine) compounds, extending far beyond their use as energetic materials.

One of the most promising areas is bioorthogonal chemistry . The 1,2,4,5-tetrazine (B1199680) core is a cornerstone of "click chemistry," known for its rapid and selective reactions with strained alkenes. nih.govfrontiersin.org This reactivity is widely used for in vivo imaging, targeted drug delivery, and diagnostics. nih.govrsc.org While the application of azo-bis(tetrazines) in this context is still nascent, their bifunctional nature could allow for the creation of novel molecular probes or cross-linking agents for studying biological systems.

In materials science , the strong electron-accepting nature of the tetrazine ring makes these compounds attractive for developing new functional materials. acs.org Research is ongoing into the use of tetrazine derivatives in organic electronics, such as in organic batteries, where their ability to undergo reversible reduction is a key property. acs.org The extended conjugation provided by the azo bridge in 3,3'-diazenediylbis(1,2,4,5-tetrazine) could lead to materials with interesting photophysical or electrochemical properties, potentially applicable in sensors, electrochromic devices, or as building blocks for conductive polymers. acs.orgresearchgate.net

Furthermore, the development of azo-bis(tetrazine)-based coordination polymers and metal-organic frameworks (MOFs) is another exciting frontier. The multiple nitrogen atoms in the tetrazine rings can act as coordination sites for metal ions, allowing for the self-assembly of complex, high-dimensional structures. nih.gov These materials could have applications in gas storage, catalysis, and separation technologies. The interplay between the energetic properties of the ligand and the structural characteristics of the framework could lead to novel multifunctional materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,3'-Diazenediylbis(1,2,4,5-tetrazine) |

| 3,3'-Azobis(6-amino-1,2,4,5-tetrazine) |

| 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine |

| HMX (Octogen) |

Q & A

Q. What are the established synthetic routes for 3,3'-Diazenediylbis(1,2,4,5-tetrazine) (DAAT), and how do reaction conditions influence yield?

DAAT is typically synthesized via oxidative coupling of 3,6-diamino-1,2,4,5-tetrazine (DAT) using oxidizing agents like NaOCl or H₂O₂. Key intermediates such as DAT are prepared through nucleophilic substitution of 3,6-bis(3,5-dimethylpyrazol)-1,2,4,5-tetrazine (BT) with ammonia. Reaction conditions (pH, temperature, and oxidant stoichiometry) critically affect purity and yield. For example, excess oxidant may lead to over-oxidation, reducing DAAT stability .

Q. How does DAAT participate in inverse electron demand Diels-Alder (IEDDA) reactions, and what applications arise from this reactivity?

DAAT’s electron-deficient tetrazine rings undergo IEDDA with electron-rich dienophiles (e.g., strained alkenes/alkynes), forming pyridazine derivatives. This reaction is pivotal in bioorthogonal chemistry for protein labeling and drug delivery. For instance, DAAT derivatives functionalized with bromine or acyl groups enable site-specific bioconjugation under mild conditions .

Q. What are the primary biological activities reported for DAAT derivatives?

Tetrazine derivatives exhibit antiviral, antitumor, and antifungal properties. For example, hexahydro-s-tetrazines show analgesic and anti-inflammatory activity, while 3-amino-6-aryl-tetrazines demonstrate antimalarial potential. DAAT’s high nitrogen content may enhance these activities by disrupting nucleic acid synthesis or enzyme function .

Advanced Research Questions

Q. How can synthetic methodologies for unsymmetrical DAAT derivatives be optimized to improve regioselectivity?

Unsymmetrical DAAT derivatives (e.g., 3-amino-6-nitroamino-tetrazine) require multi-step protocols with careful control of substituent introduction. Sequential nucleophilic substitutions using masked intermediates (e.g., pyrazole-protected tetrazines) can enhance regioselectivity. Computational modeling (DFT) aids in predicting reactivity and optimizing reaction pathways .

Q. What structural factors govern the thermal stability and decomposition kinetics of DAAT-based energetic materials?

Symmetrical substitution with electron-donating groups (e.g., amino or triazolyl) increases thermal stability. For example, bis-3,5-diamino-1,2,4-triazolyl-DAAT derivatives remain stable up to 370°C. Differential scanning calorimetry (DSC) and kinetic analysis (e.g., Kissinger method) reveal decomposition mechanisms, where exothermic peaks correlate with N₂ release and ring fragmentation .

Q. How do steric and electronic effects influence DAAT’s performance in click-to-release (CtR) biorthogonal systems?

3-Bromo-DAAT derivatives enable CtR applications via nucleophilic aromatic substitution (SNAr) with lysine residues, followed by IEDDA-triggered payload release. Steric hindrance from bulky substituents slows SNAr kinetics, while electron-withdrawing groups (e.g., NO₂) enhance reactivity. Site-selective labeling is achievable using genetically encoded tetrazine-bearing unnatural amino acids .

Q. What strategies mitigate sensitivity challenges in DAAT-based high-energy density materials (HEDMs)?

Incorporating hydrogen-bonding networks (e.g., amino-furazan bridges) reduces mechanical sensitivity while maintaining detonation performance. Hirshfeld surface analysis identifies intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize crystal lattices. For example, 3,6-bis(3-aminofurazan-4-ylamino)-DAAT achieves a balance between energy (detonation velocity > 8,500 m/s) and safety (impact sensitivity > 15 J) .

Methodological Challenges

Q. How can contradictions in reported biological activity data for DAAT derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized compounds. Standardized protocols (e.g., NIH/WHO guidelines) and advanced characterization (HPLC-MS, NMR) are critical for reproducibility. Meta-analyses of structure-activity relationships (SAR) can identify key functional groups (e.g., amino vs. nitro) driving activity .

Q. What computational tools are most effective for predicting DAAT’s energetic properties?

Density functional theory (DFT) calculates heats of formation (HOF) and bond dissociation energies (BDE), while Cheetah or EXPLO5 software predicts detonation parameters (velocity, pressure). For example, DAAT’s HOF (427 kJ/mol) correlates with its high nitrogen content (N% > 80%), making it a candidate for green propellants .

Tables

Table 1. Key Properties of DAAT Derivatives

Table 2. Comparison of Synthetic Routes for DAAT

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Oxidative coupling (H₂O₂) | 65 | 95 | Over-oxidation of DAT |

| NaOCl-mediated coupling | 72 | 98 | Byproduct removal |

| Electrochemical oxidation | 58 | 90 | Scalability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.